molecular formula C18H16N4O3S2 B11366913 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11366913
M. Wt: 400.5 g/mol
InChI Key: ZFSSMYXBDJULIA-UHFFFAOYSA-N
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Description

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran ring, a thiadiazole ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves multiple steps, including the formation of the benzofuran, thiadiazole, and oxazole rings. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the oxazole ring may produce dihydro-oxazole derivatives.

Scientific Research Applications

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The benzofuran ring may interact with enzymes or receptors, while the thiadiazole and oxazole rings may participate in hydrogen bonding or other interactions with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16N4O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H16N4O3S2/c1-3-6-26-18-21-20-17(27-18)19-16(23)13-9-15(25-22-13)11-4-5-14-12(8-11)7-10(2)24-14/h3-5,8-10H,1,6-7H2,2H3,(H,19,20,23)

InChI Key

ZFSSMYXBDJULIA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NN=C(S4)SCC=C

Origin of Product

United States

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